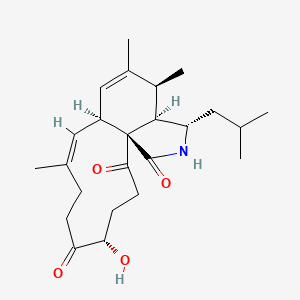

Aspochalasin M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aspochalasin M is a peptide isolated from the fermentation broth of Aspergillus species. It is a member of the aspochalasin family of peptides, which are cyclic depsipeptides with a unique structure. Aspochalasin M has been studied for its potential therapeutic applications and its biochemical and physiological effects on cells.

Aplicaciones Científicas De Investigación

- Aspochalasin M has demonstrated moderate activity against HL-60 cells, with an IC50 value of 20.0 μM . This suggests its potential as an anti-cancer agent.

- Given its cytostatic and cytotoxic effects, Aspochalasin M holds promise for investigating leukemia diseases .

Anti-Cancer Properties

Leukemia Research

Cell Motility and Cytoskeleton Dynamics

Inhibition of Serotonin Release

Anti-Fouling Applications

Yang, Z., Liu, H., Su, Z., Xu, H., Yuan, Z., & Rao, Y. (2023). Enhanced production of aspochalasin D through genetic engineering of Aspergillus flavipes. Applied Microbiology and Biotechnology, 107(4), 2911–2920. Link MedChemExpress. (n.d.). Aspochalasin M. Retrieved from here IOMC World. (2019). Aspochalasins, a structurally diverse fungal-derived bioactive subgroup of cytochalasans and their activities. Retrieved from here

Mecanismo De Acción

Aspochalasin M is a member of the cytochalasans, a group of fungal-derived natural products . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of Aspochalasin M.

Target of Action

Aspochalasin M has shown modest activity against HL-60 cells, a human leukemia cell line . The primary target of Aspochalasin M is these cancerous cells, where it exhibits cytostatic and cytotoxic effects .

Mode of Action

It is known that cytochalasans, the group to which aspochalasin m belongs, often exert their effects through perturbation of the cell cycle . They can cause G2/M arrest and inhibit cytokinesis, disrupting the normal function and division of cells .

Biochemical Pathways

Cytochalasans are synthesized via a hybrid polyketide synthase–non-ribosomal peptide synthetase (PKS–NRPS) biosynthesis pathway . The berberine bridge enzyme-like oxidase AspoA plays a crucial role in this process . It catalyzes an unusual protonation-driven double bond isomerization reaction, acting as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .

Result of Action

Aspochalasin M’s interaction with its targets leads to cytostatic and cytotoxic effects . It shows modest activity against HL-60 cells, indicating its potential for the research of leukemic disease .

Propiedades

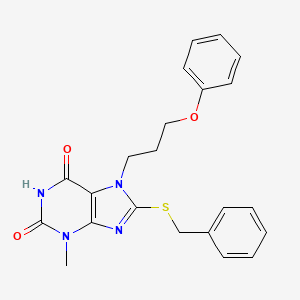

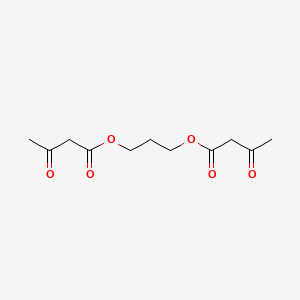

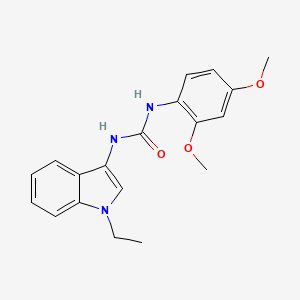

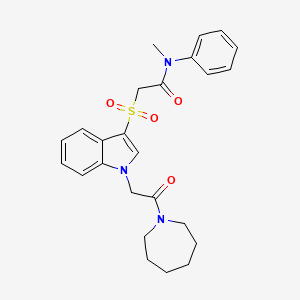

IUPAC Name |

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCXTRJHTIEBIA-DNJNAQMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspochalasin M | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)

![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2481440.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)